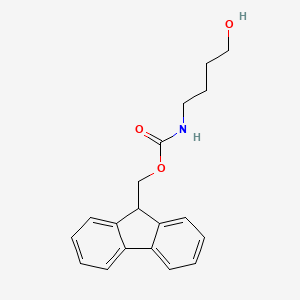

4-(Fmoc-amino)-1-butanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

9H-fluoren-9-ylmethyl N-(4-hydroxybutyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO3/c21-12-6-5-11-20-19(22)23-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18,21H,5-6,11-13H2,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJTTUOLQLCQZEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70371395 | |

| Record name | 4-(Fmoc-amino)-1-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209115-32-2 | |

| Record name | 4-(Fmoc-amino)-1-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Guide to the Synthesis of 4-(Fmoc-amino)-1-butanol from 4-amino-1-butanol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 4-(Fmoc-amino)-1-butanol, a critical building block in peptide synthesis and various other applications within organic chemistry and drug development. The focus is on the strategic implementation of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, detailing the underlying chemical principles, a robust experimental protocol, and methods for purification and characterization.

The Strategic Importance of Fmoc Protection

In the intricate world of multi-step organic synthesis, particularly in the assembly of peptides, the selective masking and demasking of reactive functional groups is paramount.[1][] The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern peptide chemistry, prized for its unique base-lability which allows for an orthogonal protection strategy in conjunction with acid-labile side-chain protecting groups.[3] This orthogonality is crucial as it permits the selective deprotection of the N-terminal α-amino group of a growing peptide chain without disturbing the acid-labile protecting groups on the amino acid side chains or the linkage to a solid support.[3]

The choice of the Fmoc group for the protection of the primary amine in 4-amino-1-butanol is therefore a strategic one. The resulting product, this compound, is a bifunctional molecule with a protected amine and a free hydroxyl group, making it an ideal spacer or linker for conjugation to other molecules in a variety of applications, including the development of antibody-drug conjugates and other targeted therapeutics.

The Chemistry of Fmoc Protection: A Mechanistic Overview

The introduction of the Fmoc group onto the primary amine of 4-amino-1-butanol is typically achieved through a nucleophilic substitution reaction. The reaction involves the attack of the nucleophilic amine on the electrophilic carbonyl carbon of an Fmoc-donating reagent.[4] Two of the most commonly employed reagents for this purpose are 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).[3][5]

While both reagents are effective, Fmoc-OSu is often preferred as it tends to minimize the formation of dipeptide byproducts and the reaction conditions are generally easier to control.[][3] The reaction with Fmoc-Cl proceeds under Schotten-Baumann conditions, typically in a biphasic system with a mild base like sodium bicarbonate to neutralize the hydrochloric acid byproduct.[4] The reaction with Fmoc-OSu is also performed under basic conditions to ensure the amine is sufficiently nucleophilic.[6]

The key to the utility of the Fmoc group lies in its facile removal under mild basic conditions, most commonly with a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1][7] The deprotection mechanism is a β-elimination reaction initiated by the abstraction of the acidic proton on the 9-position of the fluorene ring system.[3] This leads to the cleavage of the carbamate bond, releasing the free amine, carbon dioxide, and dibenzofulvene.[3] The reactive dibenzofulvene is subsequently scavenged by the excess amine base to form a stable adduct.[3]

A Validated Experimental Protocol for the Synthesis of this compound

This section provides a detailed, step-by-step methodology for the synthesis of this compound from 4-amino-1-butanol using Fmoc-OSu.

Materials and Reagents

| Reagent | Formula | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |

| 4-Amino-1-butanol | C₄H₁₁NO | 89.14 | 1.00 g | 11.2 |

| Fmoc-OSu | C₁₉H₁₅NO₅ | 337.33 | 3.98 g | 11.8 |

| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | 1.88 g | 22.4 |

| Tetrahydrofuran (THF) | C₄H₈O | - | 20 mL | - |

| Water (H₂O) | H₂O | - | 20 mL | - |

| Ethyl Acetate | C₄H₈O₂ | - | For extraction | - |

| 1 M Hydrochloric Acid (HCl) | HCl | - | As needed | - |

| Brine (saturated NaCl solution) | NaCl | - | For washing | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | - | For drying | - |

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure

-

Dissolution of Starting Materials: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-amino-1-butanol (1.00 g, 11.2 mmol) and sodium bicarbonate (1.88 g, 22.4 mmol) in a mixture of tetrahydrofuran (20 mL) and water (20 mL). Stir the mixture at room temperature until all solids have dissolved.

-

Addition of Fmoc-OSu: Cool the reaction mixture to 0°C in an ice bath. In a separate beaker, dissolve Fmoc-OSu (3.98 g, 11.8 mmol) in 10 mL of THF. Add the Fmoc-OSu solution dropwise to the cooled reaction mixture over a period of 15-20 minutes with vigorous stirring.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring the reaction overnight (approximately 16 hours).

-

Work-up:

-

Remove the tetrahydrofuran from the reaction mixture using a rotary evaporator.

-

Carefully acidify the remaining aqueous solution to a pH of approximately 2 by the slow addition of 1 M hydrochloric acid. A white precipitate of the product should form.

-

Extract the product from the aqueous layer with ethyl acetate (3 x 30 mL).

-

Combine the organic extracts and wash them with brine (2 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification and Characterization

The crude this compound can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes. The purity of the final product can be assessed by High-Performance Liquid Chromatography (HPLC).

Expected Product Characteristics

| Property | Value |

| Molecular Formula | C₁₉H₂₁NO₃ |

| Molecular Weight | 311.37 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 113-118 °C |

Characterization Data

-

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show characteristic peaks for the fluorenyl group protons, the methylene protons of the butanol chain, and the proton of the hydroxyl group. The integration of these peaks should correspond to the number of protons in each environment.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the carbamate, the aromatic carbons of the fluorenyl group, and the aliphatic carbons of the butanol backbone.

-

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) should show a prominent peak corresponding to the molecular ion of the product ([M+H]⁺ or [M+Na]⁺).

Conclusion

The synthesis of this compound is a straightforward yet crucial procedure for researchers in peptide chemistry and drug development. The protocol described herein, utilizing the robust and reliable Fmoc-OSu reagent, provides a high-yielding and clean method for the preparation of this valuable bifunctional building block. Careful execution of the reaction and purification steps will ensure a high-purity product suitable for a wide range of synthetic applications.

References

An In-depth Technical Guide to 4-(Fmoc-amino)-1-butanol: A Bifunctional Linker for Drug Development

Abstract

This technical guide provides a comprehensive overview of 4-(Fmoc-amino)-1-butanol, a crucial bifunctional building block for researchers and scientists in the field of drug development and peptide chemistry. We will delve into its core physicochemical properties, provide validated protocols for its synthesis and characterization, and explore its strategic application in Solid-Phase Peptide Synthesis (SPPS) and as a versatile linker molecule. This document is structured to provide not only methodologies but also the underlying scientific rationale to empower researchers in its effective utilization.

Core Molecular Attributes

This compound is a synthetic amino alcohol derivative. Its structure is defined by a four-carbon aliphatic chain, terminated by a primary alcohol at one end and a primary amine, protected by the fluorenylmethoxycarbonyl (Fmoc) group, at the other. This strategic placement of a stable, yet removable, protecting group on the amine while leaving a reactive hydroxyl group accessible makes it an invaluable tool in multi-step chemical synthesis.

The utility of the Fmoc group is central to its primary application in Solid-Phase Peptide Synthesis (SPPS). The Fmoc group is stable to acidic conditions but is readily cleaved by a base, typically a solution of piperidine in an organic solvent.[1][2] This orthogonality allows for the selective deprotection of the amine for chain elongation while acid-labile side-chain protecting groups (e.g., Boc, tBu) on other residues remain intact.[2][3][4]

| Property | Value | Source(s) |

| Chemical Formula | C₁₉H₂₁NO₃ | [5][6][7] |

| Molecular Weight | 311.37 g/mol | [5][6][7][8] |

| Synonym | 9-Fluorenylmethyl N-(4-hydroxybutyl)carbamate | [7][8] |

| Appearance | White solid | |

| Melting Point | 113-118 °C | [7] |

| Storage Conditions | 2-8°C, desiccate | [7][8] |

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is a straightforward N-protection reaction starting from the commercially available precursor, 4-amino-1-butanol. The protocol below is designed for high yield and purity, incorporating self-validating checkpoints.

Synthesis Workflow

The workflow involves the nucleophilic attack of the primary amine of 4-amino-1-butanol on an activated Fmoc carbonyl, typically 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu), under basic conditions.

Caption: Workflow for the synthesis of this compound.

Step-by-Step Synthesis Protocol

Materials:

-

4-amino-1-butanol (1.0 eq)

-

9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) (1.05 eq)

-

Sodium bicarbonate (NaHCO₃) (2.5 eq)

-

1,4-Dioxane

-

Deionized Water

-

1 M Hydrochloric Acid (HCl)

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 4-amino-1-butanol (1.0 eq) in a 1:1 mixture of dioxane and 10% aqueous sodium bicarbonate solution. The bicarbonate acts as a base to neutralize the acidic N-hydroxysuccinimide byproduct, driving the reaction forward.[9]

-

Addition of Fmoc-OSu: In a separate flask, dissolve Fmoc-OSu (1.05 eq) in dioxane. Add this solution dropwise to the stirring 4-amino-1-butanol solution at room temperature. A slight excess of the Fmoc-reagent ensures complete consumption of the starting amine.

-

Reaction: Allow the mixture to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine spot is no longer visible.

-

Workup - Quenching and Extraction:

-

Dilute the reaction mixture with deionized water.

-

Acidify the aqueous solution to a pH of ~2-3 using 1 M HCl. This step protonates any remaining bicarbonate and ensures the product is in its neutral, less water-soluble form. The product will precipitate as a white solid.

-

Extract the product into ethyl acetate (3x volumes). The organic layers are combined.

-

-

Washing: Wash the combined organic layers sequentially with deionized water and then with brine. The brine wash helps to remove residual water from the organic phase.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification Protocol

Recrystallization is an effective method for purifying the crude product.

-

Solvent Selection: A common solvent system is Toluene or an Ethyl Acetate/Hexane mixture.[9][10]

-

Procedure:

-

Dissolve the crude solid in a minimal amount of hot toluene (or ethyl acetate).

-

If using a co-solvent system, add hexane dropwise until the solution becomes cloudy.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the white crystalline solid by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.

-

Characterization and Quality Control

Ensuring the identity and purity of the synthesized this compound is critical for its successful application.

-

High-Performance Liquid Chromatography (HPLC): Purity should be ≥98% as determined by HPLC analysis.[7] This is the gold standard for assessing the purity of reagents used in peptide synthesis.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should confirm the expected molecular weight (m/z = 312.15 for [M+H]⁺).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides structural confirmation. The expected spectrum would show characteristic peaks for the fluorenyl group protons (typically δ 7.2-7.8 ppm), the methylene protons of the butanol chain, and the protons adjacent to the nitrogen and oxygen atoms. While a specific spectrum is not cited here, the integration of these signals must correspond to the 21 protons in the structure.

Applications in Drug Development & Peptide Synthesis

The bifunctional nature of this compound makes it a versatile linker or spacer molecule.[8] Its primary role is to connect different molecular entities, providing spatial separation and flexibility.

Linker for Solid-Phase Synthesis

One of the most common applications is its use as a handle to attach the first building block to a solid support, such as a Wang resin. The free hydroxyl group can be esterified to the resin, leaving the Fmoc-protected amine ready for the first deprotection and coupling cycle of SPPS.

Rationale: Using a linker like this compound instead of directly attaching the first amino acid can provide steric benefits, moving the synthesis site away from the resin backbone and potentially improving reaction efficiency for long or "difficult" peptide sequences.[11]

Experimental Protocol: Attachment to Wang Resin

This protocol details the esterification of this compound to a hydroxyl-functionalized resin (Wang Resin).

Materials:

-

Wang Resin (e.g., 100-200 mesh, ~1.0 mmol/g substitution)

-

This compound (4.0 eq relative to resin loading)

-

N,N'-Diisopropylcarbodiimide (DIC) (4.0 eq)

-

4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Acetic Anhydride

-

Pyridine

Procedure:

-

Resin Swelling: Swell the Wang resin in DMF (10 mL/g) for 1 hour in a reaction vessel.

-

Reagent Preparation: In a separate flask, dissolve this compound (4 eq) and DMAP (0.1 eq) in DMF.

-

Activation and Coupling: Add the reagent solution to the swollen resin. Then, add DIC (4 eq). The reaction mechanism involves the activation of the resin's hydroxyl groups by DIC, followed by nucleophilic attack from the alcohol of the linker, catalyzed by DMAP.

-

Reaction: Agitate the mixture at room temperature for 12-24 hours.

-

Washing: Filter the resin and wash sequentially with DMF (3x), DCM (3x), and Methanol (3x).

-

Capping (Crucial for Quality Control): To block any unreacted hydroxyl sites on the resin and prevent the formation of deletion sequences in subsequent steps, perform a capping step. Add a solution of acetic anhydride and pyridine in DMF to the resin and agitate for 1 hour.[11]

-

Final Wash and Drying: Wash the resin as in step 5 and dry under vacuum.

-

Loading Determination: The substitution level (loading) of the linker on the resin can be quantified by treating a small, weighed amount of the dried resin with 20% piperidine in DMF and measuring the UV absorbance of the released dibenzofulvene-piperidine adduct at ~301 nm.

Caption: Workflow for attaching the linker to Wang resin.

Application in PROTACs and Conjugates

The defined length and chemical nature of the butyl chain make this compound an attractive building block for constructing linkers in more complex modalities like Proteolysis Targeting Chimeras (PROTACs).[12] After incorporation into a peptide or small molecule, the terminal Fmoc group can be removed to reveal a primary amine, which can then be used to conjugate to another molecule, such as a ligand for an E3 ubiquitin ligase.

Conclusion

This compound is more than a simple chemical reagent; it is a strategic tool that offers solutions to common challenges in synthetic and medicinal chemistry. Its well-defined structure, coupled with the robust and orthogonal nature of the Fmoc protecting group, provides researchers with a reliable method for introducing flexible spacers and creating anchor points for solid-phase synthesis. The protocols and rationale presented in this guide are designed to serve as a practical resource for professionals in drug development, enabling the confident and effective application of this versatile molecule.

References

- 1. digital.csic.es [digital.csic.es]

- 2. Fmoc / t-Bu Solid Phase Synthesis - Sunresin [seplite.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chempep.com [chempep.com]

- 5. researchgate.net [researchgate.net]

- 6. peptideweb.com [peptideweb.com]

- 7. This compound ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 8. This compound - CD BioSciences [celluars.com]

- 9. benchchem.com [benchchem.com]

- 10. ajpamc.com [ajpamc.com]

- 11. peptide.com [peptide.com]

- 12. medchemexpress.com [medchemexpress.com]

The Linchpin of Modern Peptide Synthesis: A Technical Guide to the Fmoc Protecting Group

Abstract

In the landscape of synthetic chemistry, particularly in the biopharmaceutical sector, the ability to construct peptides with high fidelity is paramount. Solid-Phase Peptide Synthesis (SPPS) stands as the dominant methodology, and at its heart lies the strategic use of protecting groups. This guide provides an in-depth technical examination of the 9-fluorenylmethyloxycarbonyl (Fmoc) group, the cornerstone of the most prevalent SPPS strategy. We will dissect the chemical principles that govern its utility, detail field-proven protocols for its application, and offer expert insights into maximizing its effectiveness in research and development settings. This document is intended for researchers, chemists, and drug development professionals who seek to deepen their understanding and refine their practical application of Fmoc chemistry.

The Chemical Foundation of the Fmoc Group

The success of SPPS hinges on an "orthogonal" protection strategy, where different classes of protecting groups can be removed under distinct chemical conditions without affecting others. The Fmoc group is the temporary protecting group for the α-amine of the incoming amino acid, and its defining characteristic is its lability to bases.[1]

Structure and Properties

The Fmoc group is a carbamate formed between the amino group and fluorenylmethoxycarbonyl chloride (Fmoc-Cl) or a similar activated derivative.[2] Its stability in acidic conditions is crucial, as this allows for the use of acid-labile protecting groups for amino acid side chains (e.g., Boc, tBu), which will remain intact during the iterative α-amine deprotection steps.[3][]

The Mechanism of Base-Mediated Deprotection

The removal of the Fmoc group is a classic example of a base-catalyzed β-elimination reaction.[5] The process is remarkably clean and efficient, typically using a secondary amine like piperidine.[6]

The mechanism proceeds in two discrete steps:

-

Proton Abstraction: A base, typically 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF), abstracts the acidic proton on the C9 carbon of the fluorene ring system.[5][7]

-

β-Elimination: This abstraction creates a stabilized carbanion. The resulting electron rearrangement leads to the cleavage of the C-O bond, releasing the free amine of the peptide, carbon dioxide, and a highly reactive electrophile, dibenzofulvene (DBF).[5]

-

Adduct Formation: The excess piperidine in the reaction medium immediately traps the DBF electrophile, forming a stable adduct. This step is critical as it prevents the DBF from reacting with the newly liberated peptide N-terminus, which would cause chain termination.[5]

This entire process is typically complete within minutes at room temperature.[8]

Caption: The base-catalyzed β-elimination mechanism for Fmoc group removal by piperidine.

The Fmoc-SPPS Cycle: A Step-by-Step Workflow

Fmoc-SPPS is a cyclical process where each cycle adds one amino acid to the growing peptide chain anchored to a solid support (resin).[9][10] Each step must be driven to completion to ensure the final peptide is of high purity.

Caption: The core iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Detailed Experimental Protocols

The following protocols are standardized for manual synthesis but the principles are identical for automated synthesizers.

Protocol 1: Fmoc Deprotection

This procedure is designed to remove the Nα-Fmoc group from the resin-bound peptide.

-

Resin Preparation: After the previous coupling step, wash the peptide-resin thoroughly with DMF (3 x 10 mL per gram of resin) to remove any residual reagents.

-

First Deprotection: Add a solution of 20% (v/v) piperidine in DMF (approx. 10 mL per gram of resin) to the resin. Agitate the slurry for 2-3 minutes at room temperature.[5] Drain the solution.

-

Second Deprotection: Add a fresh portion of 20% piperidine in DMF and agitate for 5-10 minutes.[8]

-

Monitoring (Optional but Recommended): The effluent from the deprotection steps can be collected and the absorbance measured at ~301 nm.[5][11] The liberated dibenzofulvene-piperidine adduct has a strong chromophore, and this reading can be used to confirm that deprotection is occurring and even to quantify the reaction.

-

Washing: Drain the deprotection solution and wash the resin extensively with DMF (5-7 x 10 mL per gram of resin) to ensure all piperidine and the DBF-adduct are removed.[8] Residual base can neutralize the subsequent coupling reaction.

-

Validation: Perform a qualitative test, such as the Kaiser test, on a small sample of beads. A positive result (deep blue color) confirms the presence of the desired free primary amine, indicating successful deprotection.[11]

Protocol 2: Amino Acid Coupling

This protocol describes the formation of the peptide bond.

-

Amino Acid Activation: In a separate vessel, pre-activate the incoming Fmoc-protected amino acid. Dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and a coupling agent (e.g., HATU, HBTU, HCTU; 0.95 equivalents relative to the amino acid) in DMF. Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA; 2 equivalents relative to the coupling agent) and allow the mixture to react for 1-2 minutes.[12][13] The use of an additive like HOBt or HOAt can accelerate the reaction and reduce side reactions.[13]

-

Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin from the previous step. Agitate the mixture at room temperature. Reaction times can vary from 30 minutes to several hours depending on the specific amino acid sequence.[12]

-

Monitoring: After the estimated reaction time, perform a Kaiser test. A negative result (yellow/colorless beads) indicates that all primary amines have been acylated and the coupling is complete.[11] If the test is positive, the coupling reaction should be repeated.

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3 x 10 mL per gram of resin) to remove all excess reagents and byproducts. The resin is now ready for the next deprotection cycle.

Strategic Considerations: Fmoc vs. Boc Chemistry

While Fmoc chemistry is now the most widely used method, the older tert-butyloxycarbonyl (Boc) strategy still has its place.[3] A senior scientist must understand the trade-offs to make informed decisions. The core difference lies in the orthogonal deprotection schemes.[3][14]

| Feature | Fmoc/tBu Strategy | Boc/Bzl Strategy |

| Nα-Protection | Fmoc (Base-labile) | Boc (Acid-labile) |

| Nα-Deprotection Reagent | 20% Piperidine in DMF (Mild Base)[2] | Trifluoroacetic Acid (TFA) (Strong Acid)[3] |

| Side-Chain Protection | Acid-labile (e.g., tBu, Trt)[] | Strong-acid-labile (e.g., Bzl) |

| Final Cleavage Reagent | TFA-based cocktails[9][15] | Hydrofluoric Acid (HF) or TFMSA (Very Strong Acids)[14] |

| Primary Advantage | Milder conditions, easier automation, less hazardous reagents.[1][3] | Better for some "difficult" or aggregation-prone sequences.[3][14] |

| Primary Disadvantage | Potential for side reactions like aspartimide formation with certain sequences.[7] | Requires specialized, HF-resistant equipment; harsh final cleavage.[1] |

The milder conditions of the Fmoc strategy are generally preferred as they are more compatible with sensitive amino acids and post-translational modifications.[1][]

Final Cleavage and Deprotection

Once the peptide chain assembly is complete, the final step is to cleave the peptide from the solid support and simultaneously remove all the side-chain protecting groups.[16]

This is accomplished using a strong acid cocktail, most commonly based on Trifluoroacetic Acid (TFA).[15][16] During this process, the acid-labile side-chain protecting groups (like Boc and tBu) and the resin linker are cleaved, generating highly reactive carbocations.[15] To prevent these cations from modifying sensitive residues like Tryptophan, Methionine, or Cysteine, "scavengers" are added to the cleavage cocktail.[15][16]

A standard, versatile cleavage cocktail is Reagent K or a variation thereof:

-

TFA / Water / Triisopropylsilane (TIS) (95% : 2.5% : 2.5%)[9]

The reaction is typically run for 2-4 hours at room temperature, after which the resin is filtered off, and the crude peptide is precipitated from the TFA solution using cold diethyl ether.[9][17]

Troubleshooting Common Issues

| Issue | Common Cause(s) | Recommended Solution(s) |

| Incomplete Deprotection (Positive Kaiser test after deprotection) | Degraded piperidine; Insufficient reaction time; Steric hindrance from bulky amino acids; Peptide aggregation on resin.[11] | Use fresh piperidine; Increase deprotection time or perform a third treatment; Consider using a stronger base like DBU for difficult sequences; Change solvent to NMP to disrupt aggregation.[11][18] |

| Incomplete Coupling (Positive Kaiser test after coupling) | Inefficient activation; Steric hindrance ("difficult coupling"); Peptide aggregation. | Double couple (repeat the coupling step); Use a more potent coupling agent (e.g., HATU); Increase reaction time or temperature; Switch to NMP as a solvent.[18] |

| Deletion Sequences (Mass spec shows M-AA) | Result of incomplete coupling in one cycle followed by successful coupling in the next. | Optimize coupling conditions as above; Introduce a "capping" step with acetic anhydride after coupling to block any unreacted amines permanently.[13] |

| Low Yield After Cleavage | Incomplete cleavage from the resin; Peptide precipitation issues. | Increase cleavage time; Ensure cleavage cocktail is fresh; Reduce TFA volume under nitrogen before adding ether to improve precipitation.[17] |

Conclusion

The 9-fluorenylmethyloxycarbonyl protecting group is more than a reagent; it is a central pillar of modern peptide science. Its unique base-lability, combined with its stability to acids, provides the orthogonal handle necessary for the efficient, high-fidelity assembly of complex peptide chains.[2][3] By mastering the chemistry of its application and removal, and by understanding the causality behind each step of the SPPS cycle, researchers and drug developers can harness this powerful tool to advance the frontiers of biology and medicine.

References

- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 2. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. youtube.com [youtube.com]

- 7. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. peptide.com [peptide.com]

- 9. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 10. Fmoc Solid Phase Peptide Synthesis Protocol - Peptide Port [peptideport.com]

- 11. benchchem.com [benchchem.com]

- 12. chem.uci.edu [chem.uci.edu]

- 13. chempep.com [chempep.com]

- 14. peptide.com [peptide.com]

- 15. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 16. merckmillipore.com [merckmillipore.com]

- 17. researchgate.net [researchgate.net]

- 18. biotage.com [biotage.com]

Spectroscopic Fingerprinting of 4-(Fmoc-amino)-1-butanol: A Technical Guide

This in-depth technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) and infrared (IR) spectral data for 4-(Fmoc-amino)-1-butanol. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the structural features of this key Fmoc-protected amino alcohol through detailed spectroscopic interpretation. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and practical applicability.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the construction of modified peptides and other complex molecular architectures. The fluorenylmethoxycarbonyl (Fmoc) protecting group offers a strategic advantage due to its base-lability, allowing for orthogonal deprotection schemes in multi-step syntheses. A thorough understanding of its spectroscopic characteristics is paramount for reaction monitoring, quality control, and unequivocal structure confirmation. This guide provides a detailed examination of its ¹H NMR, ¹³C NMR, and IR spectra, offering a foundational reference for its use in research and development.

Molecular Structure and Spectroscopic Correlation

The molecular structure of this compound forms the basis for interpreting its spectral data. The molecule can be dissected into three key regions: the butanol backbone, the carbamate linkage, and the fluorenyl group of the Fmoc moiety. Each of these components gives rise to characteristic signals in the NMR and IR spectra.

Figure 1. Molecular structure of this compound with key atomic labeling for spectral assignment.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum of this compound provides a detailed map of the proton environments within the molecule. The spectrum is typically recorded in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Predicted ¹H NMR Spectral Data

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment Rationale |

| Aromatic (Fmoc) | 7.77 | d | 2H | ~7.5 | Protons adjacent to the fused ring system, deshielded. |

| Aromatic (Fmoc) | 7.59 | d | 2H | ~7.4 | Aromatic protons of the fluorenyl group. |

| Aromatic (Fmoc) | 7.40 | t | 2H | ~7.4 | Aromatic protons of the fluorenyl group. |

| Aromatic (Fmoc) | 7.31 | t | 2H | ~7.4 | Aromatic protons of the fluorenyl group. |

| NH (Carbamate) | ~5.0 | t (broad) | 1H | ~5.8 | Amide proton, coupling to Hδ; broadness due to exchange. |

| CH (Fmoc) | 4.22 | t | 1H | ~6.8 | Methine proton of the Fmoc group, adjacent to aromatic rings. |

| O-CH₂ (Fmoc) | 4.40 | d | 2H | ~6.8 | Methylene protons of the Fmoc group, adjacent to the methine. |

| O-CH₂ (Butanol) | 3.65 | t | 2H | ~6.4 | Methylene protons adjacent to the hydroxyl group (Hα). |

| N-CH₂ (Butanol) | 3.18 | q | 2H | ~6.6 | Methylene protons adjacent to the nitrogen (Hδ). |

| CH₂ (Butanol) | 1.58 | m | 2H | - | Methylene protons at the β-position of the butanol chain. |

| CH₂ (Butanol) | 1.50 | m | 2H | - | Methylene protons at the γ-position of the butanol chain. |

| OH (Butanol) | ~1.5 (variable) | s (broad) | 1H | - | Hydroxyl proton, chemical shift is concentration and solvent dependent. |

Table 1. Predicted ¹H NMR chemical shifts, multiplicities, and assignments for this compound.

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Proton-decoupled spectra are typically acquired to simplify the spectrum to single lines for each unique carbon atom.

Predicted ¹³C NMR Spectral Data

| Carbon | Chemical Shift (δ, ppm) | Assignment Rationale |

| C=O (Carbamate) | 156.7 | Carbonyl carbon of the carbamate group. |

| Aromatic (Fmoc) | 144.0 | Quaternary aromatic carbons of the Fmoc group. |

| Aromatic (Fmoc) | 141.4 | Quaternary aromatic carbons of the Fmoc group. |

| Aromatic (Fmoc) | 127.8 | Aromatic CH carbons of the Fmoc group. |

| Aromatic (Fmoc) | 127.1 | Aromatic CH carbons of the Fmoc group. |

| Aromatic (Fmoc) | 125.1 | Aromatic CH carbons of the Fmoc group. |

| Aromatic (Fmoc) | 120.0 | Aromatic CH carbons of the Fmoc group. |

| O-CH₂ (Fmoc) | 66.7 | Methylene carbon of the Fmoc group attached to oxygen. |

| O-CH₂ (Butanol) | 62.5 | Methylene carbon adjacent to the hydroxyl group (C1). |

| CH (Fmoc) | 47.3 | Methine carbon of the Fmoc group. |

| N-CH₂ (Butanol) | 41.0 | Methylene carbon adjacent to the nitrogen (C4). |

| CH₂ (Butanol) | 30.5 | Methylene carbon at the β-position of the butanol chain (C2). |

| CH₂ (Butanol) | 26.5 | Methylene carbon at the γ-position of the butanol chain (C3). |

Table 2. Predicted ¹³C NMR chemical shifts and assignments for this compound.

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of specific functional groups based on their vibrational frequencies. The data is presented in wavenumbers (cm⁻¹).

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| 3350 - 3400 | Strong, Broad | O-H | Stretching (Alcohol) |

| 3300 - 3350 | Medium | N-H | Stretching (Carbamate) |

| 3050 - 3100 | Medium | C-H (Aromatic) | Stretching |

| 2850 - 2950 | Strong | C-H (Aliphatic) | Stretching |

| 1680 - 1710 | Strong | C=O | Stretching (Carbamate) |

| 1510 - 1540 | Medium | N-H | Bending (Carbamate) |

| 1450 | Medium | C=C | Stretching (Aromatic) |

| 1240 - 1280 | Strong | C-O | Stretching (Carbamate) |

| 1050 - 1100 | Strong | C-O | Stretching (Alcohol) |

| 740 - 760 | Strong | C-H | Out-of-plane Bending (Aromatic) |

Table 3. Predicted characteristic infrared absorption bands for this compound. The carbamate C=O stretch is a particularly diagnostic peak for confirming the presence of the Fmoc protecting group.[1]

Experimental Protocols

To obtain high-quality spectral data, the following experimental protocols are recommended.

NMR Spectroscopy

Figure 2. Recommended workflow for NMR data acquisition and processing.

IR Spectroscopy

-

Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be acquired and subtracted from the sample spectrum.

-

Data Processing: The resulting spectrum should be baseline corrected.

Conclusion

The comprehensive NMR and IR spectral data presented in this guide provide a robust analytical framework for the identification and characterization of this compound. The predicted chemical shifts and absorption frequencies, grounded in fundamental principles of spectroscopy and supported by data from related structures, offer a reliable reference for researchers. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, facilitating confident structural elucidation and purity assessment in synthetic applications.

References

4-Amino-1-Butanol: A Versatile Bifunctional Intermediate in Modern Chemical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-1-butanol (CAS: 13325-10-5), a structurally simple yet highly versatile molecule, serves as a critical building block in a multitude of chemical applications.[1] Its unique bifunctional nature, possessing both a primary amine and a primary alcohol functional group, allows it to be a linchpin intermediate in the synthesis of a diverse array of complex molecules, ranging from life-saving pharmaceuticals to advanced polymers and specialized agrochemicals.[1][2] This guide provides an in-depth exploration of the core applications of 4-amino-1-butanol, elucidating the chemical principles behind its utility, presenting detailed experimental protocols, and offering insights into its role in driving innovation across various scientific disciplines.

Core Properties and Strategic Importance

4-Amino-1-butanol is a colorless to light yellow liquid characterized by its miscibility in water and other polar organic solvents.[2][3] The strategic value of this intermediate lies in the differential reactivity of its two functional groups—the nucleophilic amine and the versatile hydroxyl group. This allows for selective chemical modifications, making it an ideal starting material for multi-step synthetic pathways.[2]

Physicochemical Data Summary

For reproducible and safe experimentation, a clear understanding of the physical and chemical properties of a reagent is paramount.

| Property | Value | Reference |

| CAS Number | 13325-10-5 | [1][2] |

| Molecular Formula | C₄H₁₁NO | [2][4] |

| Molecular Weight | 89.14 g/mol | [5] |

| Appearance | Colorless to slightly yellow liquid | [1][2] |

| Boiling Point | 206 °C (lit.) | |

| Melting Point | 16-18 °C (lit.) | |

| Density | 0.967 g/mL at 25 °C (lit.) | |

| Refractive Index | n20/D ~1.462 (lit.) | |

| Solubility | Soluble in water, chloroform, acetone, ethyl acetate | [3] |

Safety and Handling Profile

4-Amino-1-butanol is classified as a corrosive substance that can cause severe skin burns and eye damage.[6] Proper handling and storage are critical for laboratory safety.

| Hazard Category | GHS Information | Precautionary Measures |

| Pictograms | Corrosion (GHS05) | |

| Signal Word | Danger | |

| Hazard Statements | H314: Causes severe skin burns and eye damage. | [7] |

| Precautionary Statements | P280: Wear protective gloves/clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. | |

| Storage | Store locked up in a cool, dry, well-ventilated area away from incompatible substances like acids and strong oxidizing agents.[8][9] |

Applications in Pharmaceutical Synthesis

The pharmaceutical industry extensively utilizes 4-amino-1-butanol as a key intermediate for synthesizing Active Pharmaceutical Ingredients (APIs).[1] Its structure is a recurring motif in various bioactive molecules.

Building Block for Heterocyclic Scaffolds: The Synthesis of Pyrrolidine

One of the most fundamental applications of 4-amino-1-butanol is its role as a precursor to pyrrolidine, a saturated heterocycle found in numerous FDA-approved drugs, including Procyclidine and Mitiglinide.[10][11] The intramolecular cyclization of 4-amino-1-butanol provides an efficient route to this valuable scaffold.

This protocol describes a general method for the intramolecular cyclization.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-amino-1-butanol in a suitable high-boiling solvent (e.g., xylene).

-

Catalyst Addition: Add a dehydration catalyst, such as alumina or a supported acid catalyst.

-

Cyclization: Heat the reaction mixture to reflux (typically 140-200°C, depending on the solvent and catalyst) for several hours. Monitor the reaction progress by GC-MS or TLC. The reaction proceeds via the formation of an intermediate that readily cyclizes, eliminating a molecule of water.

-

Workup and Purification: After completion, cool the reaction mixture. Filter to remove the catalyst. The crude pyrrolidine can be purified by fractional distillation to yield the final product.

The Role of N-Boc Protected 4-Amino-1-Butanol

For complex syntheses, selective protection of the amine functionality is crucial. The tert-butoxycarbonyl (Boc) group is a widely used protecting group in medicinal chemistry due to its stability and ease of removal under mild acidic conditions.[12] The resulting intermediate, 4-(Boc-amino)-1-butanol, allows chemists to perform reactions exclusively at the hydroxyl site without interference from the amine group.[12]

Synthesis of 4-(Boc-amino)-1-butanol: This protection is typically achieved by reacting 4-amino-1-butanol with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base.[12] This protected intermediate is a cornerstone in peptide synthesis and the creation of complex drug candidates.[12]

Case Study: Synthesis of Antiviral and Contraceptive Drugs

-

Famciclovir and Penciclovir: 4-Amino-2-hydroxymethyl-1-butanol, a derivative, serves as a key intermediate in a novel synthesis route for the antiviral drug Famciclovir. This highlights how substituted versions of the core molecule are employed to build complex APIs.

-

Desogestrel: While direct use is not explicitly detailed in the provided results, 4-amino-1-butanol derivatives are foundational for building the complex steroidal frameworks of oral contraceptives like Desogestrel.[13][14][15] The synthesis of such molecules often involves intricate multi-step pathways where bifunctional building blocks are essential.[16][17][18]

-

Selexipag: The derivative 4-isopropylamino-1-butanol is a critical starting material in the multi-step synthesis of Selexipag, a drug used to treat pulmonary hypertension.[19]

Applications in Polymer Science

The dual functionality of 4-amino-1-butanol makes it an excellent monomer or linker for creating advanced polymers with tailored properties, particularly for biomedical applications.

Gene Delivery Systems

4-Amino-1-butanol is used as a linker in the synthesis of highly branched poly(β-amino esters) (HPAEs). These polymers are investigated for their potential in gene delivery systems, where they can form complexes with DNA or RNA and facilitate their entry into cells. The primary amine groups along the polymer backbone are crucial for this function.

Modulating Polymer Properties

The molecule can be incorporated as a side chain in copolymers to modulate their biological activities. For example, its inclusion can influence the antimicrobial and hemolytic (ability to rupture red blood cells) properties of the final polymer, a critical consideration for materials intended for in-vivo use. The Boc-protected form, 4-(Boc-amino)-1-butanol, is particularly valuable for synthesizing polymers for targeted drug delivery systems within living organisms.[12]

Agrochemical and Industrial Applications

Beyond pharmaceuticals and polymers, 4-amino-1-butanol is a versatile intermediate in other sectors of the chemical industry.

-

Agrochemicals: It serves as an intermediate in the synthesis of plant growth regulators, herbicides, and insecticides.[2] Its structure can be integrated into larger molecules designed to interact with specific biological pathways in plants or insects.

-

Corrosion Inhibitors: Amino alcohols are known to function as corrosion inhibitors for reinforced concrete.[20] They can be added as an admixture to fresh concrete or applied to existing surfaces, where they form a protective layer on the steel rebar, mitigating chloride-induced corrosion.[20]

-

Fuel Additives: It can be used as a fuel additive to improve combustion performance by increasing the octane number and promoting more complete combustion, which in turn can reduce harmful exhaust emissions.[2]

-

CO₂ Capture: The compound is being explored for its potential in environmental technologies, such as flue gas purification, due to its higher CO₂ solubility.[1]

Conclusion

4-Amino-1-butanol is a quintessential example of a versatile chemical intermediate whose value is derived from its bifunctional simplicity. Its ability to serve as a precursor for essential heterocyclic systems like pyrrolidine, act as a modular component in advanced polymer synthesis, and contribute to the creation of potent agrochemicals and pharmaceuticals underscores its broad industrial significance.[1][2] For researchers and drug development professionals, a thorough understanding of the reactivity and handling of 4-amino-1-butanol is key to unlocking its full potential in the design and synthesis of next-generation molecules. The continued exploration of this compound, including its microbial production from renewable resources, promises to further expand its application horizon.[21][22]

References

- 1. nbinno.com [nbinno.com]

- 2. bloomtechz.com [bloomtechz.com]

- 3. Page loading... [guidechem.com]

- 4. 4-Amino-1-butanol | C4H11NO | CID 25868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-amino-1-butanol 98% For Synthesis at 12100.00 INR in Mumbai | A. B. Enterprises [tradeindia.com]

- 6. fishersci.com [fishersci.com]

- 7. echemi.com [echemi.com]

- 8. aksci.com [aksci.com]

- 9. lobachemie.com [lobachemie.com]

- 10. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 11. enamine.net [enamine.net]

- 12. innospk.com [innospk.com]

- 13. DE19602049A1 - High yield 4-amino-butanol preparation - Google Patents [patents.google.com]

- 14. Enantioselective total synthesis of the oral contraceptive desogestrel by a double Heck reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 16. Synthesis of 13-ethyl-17-hydroxy-11-methylene-18, 19-dinor-17 alpha-pregn-4-en-20-yn-3-one (3-oxo desogestrel) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 19. US20180029973A1 - Method for preparing 4-isopropylamino-1-butanol - Google Patents [patents.google.com]

- 20. Efficiency of Amino Alcohols as Corrosion Inhibitors in Reinforced Concrete [scirp.org]

- 21. pure.kaist.ac.kr [pure.kaist.ac.kr]

- 22. Microbial production of 4-amino-1-butanol, a four-carbon amino alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]

understanding Fmoc protection and deprotection mechanisms

An In-depth Technical Guide to Fmoc Protection and Deprotection Mechanisms

For researchers, scientists, and drug development professionals engaged in peptide synthesis, a deep understanding of the underlying chemical principles is paramount for success. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), prized for its unique base-lability which enables an orthogonal synthesis strategy.[1] This guide provides a comprehensive technical overview of the Fmoc protection and deprotection mechanisms, offering field-proven insights into the causality behind experimental choices and self-validating protocols.

Solid-phase peptide synthesis revolutionized the field by anchoring the initial amino acid to an insoluble polymer resin, allowing for the sequential addition of amino acids in a single reaction vessel.[2][3] This methodology simplifies purification by enabling the removal of excess reagents and byproducts through simple filtration and washing steps.[2]

The success of SPPS hinges on the use of temporary protecting groups for the α-amino group of the incoming amino acid to prevent unwanted polymerization.[4] The Fmoc group, introduced in the late 1970s, has become a dominant strategy due to its mild cleavage conditions, which are compatible with a wide range of sensitive amino acid side chains and post-translational modifications.[4][5][6] This is in contrast to the harsher acidic conditions required for the older Boc (tert-butyloxycarbonyl) strategy.[4]

Key Advantages of the Fmoc Strategy:

-

Mild Deprotection Conditions: The Fmoc group is removed by a weak base, typically piperidine, which preserves acid-labile side-chain protecting groups and the linkage to the resin.[1][]

-

Orthogonality: The base-lability of the Fmoc group is orthogonal to the acid-labile side-chain protecting groups (e.g., tBu, Trt, Boc) and the final cleavage from the resin, which is typically performed with strong acid like trifluoroacetic acid (TFA).[1][4][8]

-

Real-Time Monitoring: The cleavage of the Fmoc group releases a byproduct, dibenzofulvene (DBF), which has a strong UV absorbance around 300 nm, allowing for the real-time monitoring of the deprotection reaction.[1][5]

-

High Yields and Purity: The mild conditions and efficient reactions associated with Fmoc chemistry generally lead to higher yields and purer peptide products.[][9]

The Mechanism of Fmoc Protection

The journey of an amino acid in Fmoc-based SPPS begins with the protection of its α-amino group. This prevents the amino group from reacting with the activated carboxyl group of another amino acid during the coupling step.[5]

The Fmoc group is typically introduced by reacting the free amino acid with either Fmoc-chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.[1][8] Fmoc-OSu is often preferred as it is more stable and minimizes the formation of dipeptide byproducts.[8]

The reaction proceeds via a nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the Fmoc reagent. A base, such as sodium bicarbonate or pyridine, is used to neutralize the liberated acid (HCl or N-hydroxysuccinimide).[8]

Caption: Fmoc protection of an amino acid using Fmoc-OSu.

The Core of Fmoc Chemistry: The Deprotection Mechanism

The selective removal of the N-terminal Fmoc group is a critical and repeated step in the SPPS cycle, allowing for the subsequent coupling of the next amino acid. This deprotection is achieved through a base-catalyzed β-elimination reaction.[5][10]

Step 1: Proton Abstraction The process is initiated by a base, most commonly a 20% solution of piperidine in N,N-dimethylformamide (DMF), which abstracts the acidic proton from the C9 position of the fluorenyl ring system.[1][11] The acidity of this proton is a key feature of the Fmoc group, stemming from the aromatic stabilization of the resulting carbanion.[1][8]

Step 2: β-Elimination The formation of the carbanion intermediate is followed by a rapid β-elimination. This concerted process leads to the cleavage of the carbamate bond, releasing the free α-amino group of the peptide, carbon dioxide, and a highly reactive intermediate called dibenzofulvene (DBF).[8][11][12]

Step 3: Dibenzofulvene (DBF) Scavenging The liberated DBF is a reactive electrophile that could potentially react with the newly deprotected N-terminal amine, leading to chain termination.[11][12] This is where the choice of a secondary amine like piperidine is crucial. Piperidine not only acts as the base to initiate the reaction but also serves as a scavenger, reacting with the DBF to form a stable and UV-active adduct.[8][11][13] This adduct formation drives the equilibrium of the deprotection reaction to completion.[10]

Caption: Mechanism of Fmoc deprotection by piperidine.

Experimental Protocols and Methodologies

A successful peptide synthesis relies on robust and well-validated protocols. The following sections detail the standard procedures for Fmoc deprotection and the subsequent amino acid coupling.

Resin Preparation and Swelling

Before initiating the synthesis, the solid support must be properly prepared to ensure the accessibility of reactive sites.[2]

Protocol 1: Resin Swelling

-

Place the desired amount of resin (e.g., 100-200 mg) into a fritted reaction vessel.[2]

-

Add a suitable solvent, such as DMF or dichloromethane (DCM), to fully cover the resin.[2]

-

Allow the resin to swell for a minimum of 30 minutes at room temperature, often with gentle agitation.[2]

-

Drain the solvent before proceeding to the first deprotection or coupling step.

Fmoc Deprotection

This is a cyclical step performed before each amino acid coupling.

Protocol 2: Standard Fmoc Deprotection

-

Swell the peptide-resin in DMF.[2]

-

Drain the DMF and add a solution of 20% (v/v) piperidine in DMF.[2][14]

-

Agitate the mixture for 5-10 minutes at room temperature.[2] For "difficult" sequences or long peptides, this step may be extended or repeated.[15][16]

-

Drain the deprotection solution.

-

Repeat the treatment with 20% piperidine in DMF for another 5-10 minutes to ensure complete removal of the Fmoc group.[2][17]

-

Thoroughly wash the resin with DMF (typically 5-7 times) to remove all traces of piperidine and the DBF-piperidine adduct.[2][18]

Monitoring Deprotection

To ensure the integrity of the final peptide, it is crucial to confirm the complete removal of the Fmoc group.

-

Kaiser Test: This is a highly sensitive colorimetric test for the presence of primary amines.[16] A deep blue color indicates successful deprotection, while a yellow or colorless result suggests incomplete removal of the Fmoc group.[16]

-

UV-Vis Spectrophotometry: The effluent from the deprotection step can be collected and its absorbance measured at approximately 301 nm.[16] This allows for the quantification of the released DBF-piperidine adduct, providing a measure of the extent of deprotection.[16]

Amino Acid Coupling

Following deprotection, the next Fmoc-protected amino acid is coupled to the newly freed N-terminal amine.

Protocol 3: Amino Acid Coupling using HATU

-

In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and HATU (3-5 equivalents) in DMF.[2]

-

Add diisopropylethylamine (DIPEA) (6-10 equivalents) to the solution to activate the amino acid.[2]

-

Immediately add the activated amino acid solution to the deprotected peptide-resin.[2]

-

Agitate the mixture for 1-2 hours at room temperature to allow for complete coupling.[14]

-

Drain the coupling solution and wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.[19]

Caption: A typical cycle in Fmoc solid-phase peptide synthesis.

Quantitative Data and Performance Comparison

The choice of deprotection reagent can influence the kinetics and efficiency of Fmoc removal. While piperidine is the standard, alternatives have been investigated to address specific challenges.

| Deprotection Reagent | Relative Deprotection Rate | Key Considerations |

| Piperidine (PP) | Standard | Most commonly used; effective scavenger of DBF.[8][11] Can cause aspartimide formation in sensitive sequences.[20] |

| Piperazine (PZ) | Slightly Slower than PP | Can minimize base-induced side reactions like aspartimide formation.[20] May require longer reaction times.[10] |

| 4-Methylpiperidine (4MP) | Similar to PP | Often used as a direct replacement for piperidine with comparable efficiency.[18][21] |

| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | Significantly Faster than PP | A stronger, non-nucleophilic base for difficult deprotections.[11][16] Increased risk of side reactions, especially with Asp residues.[11][22] |

Data compiled from multiple sources indicating general trends.[10][11][18][20][21][22]

Deprotection Kinetics: The rate of Fmoc removal is also dependent on the specific amino acid residue. For example, deprotection of Fmoc-L-Arginine(Pbf)-OH is generally slower than that of Fmoc-L-Leucine-OH, often requiring longer deprotection times to ensure complete removal.[10][21]

Troubleshooting and Side Reactions

Despite the robustness of Fmoc chemistry, challenges can arise. A thorough understanding of potential side reactions is essential for troubleshooting and optimizing synthesis outcomes.

-

Incomplete Deprotection: This can be caused by degraded reagents, incorrect concentrations, insufficient reaction times, or peptide aggregation.[16][23] Solutions include using fresh reagents, extending deprotection times, and employing stronger bases like DBU for difficult sequences.[16]

-

Aspartimide Formation: A common base-induced side reaction, particularly at Asp-Gly or Asp-Ser sequences, leading to a cyclic imide.[20][23] This can be minimized by using additives like 1-hydroxybenzotriazole (HOBt) in the deprotection solution or employing alternative bases like piperazine.[20]

-

Diketopiperazine Formation: This occurs at the dipeptide stage, especially when proline is one of the first two residues, leading to cleavage of the dipeptide from the resin.[23] Using 2-chlorotrityl chloride resin can sterically hinder this side reaction.[23]

-

Racemization: While the urethane nature of the Fmoc group suppresses racemization during coupling, certain conditions or residues (like C-terminal cysteine) can be susceptible to base-mediated epimerization.[15][20]

Conclusion

The Fmoc protection and deprotection mechanism is a cornerstone of modern peptide synthesis, offering a mild, efficient, and versatile strategy for the assembly of complex peptides. A deep, mechanistic understanding of this chemistry, from the initial protection of the amino acid to the nuances of the base-catalyzed deprotection and potential side reactions, empowers researchers to make informed experimental choices. By adhering to validated protocols, diligently monitoring reaction progress, and being equipped to troubleshoot common issues, scientists can harness the full potential of Fmoc chemistry to advance their research and development goals.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]

- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 5. chempep.com [chempep.com]

- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. total-synthesis.com [total-synthesis.com]

- 9. Fmoc Solid Phase Peptide Synthesis Protocol - Peptide Port [peptideport.com]

- 10. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. peptide.com [peptide.com]

- 12. benchchem.com [benchchem.com]

- 13. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 14. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 15. chempep.com [chempep.com]

- 16. benchchem.com [benchchem.com]

- 17. peptide.com [peptide.com]

- 18. benchchem.com [benchchem.com]

- 19. chem.uci.edu [chem.uci.edu]

- 20. ovid.com [ovid.com]

- 21. benchchem.com [benchchem.com]

- 22. researchgate.net [researchgate.net]

- 23. peptide.com [peptide.com]

Methodological & Application

Application Notes & Protocols: Synthesis of C-Terminal Peptide Alcohols using 4-(Fmoc-amino)-1-butanol in Solid-Phase Peptide Synthesis

Abstract

The synthesis of peptides with a C-terminal alcohol moiety is a critical technique for developing therapeutic peptides with improved metabolic stability and unique biological activities.[1][2] Standard solid-phase peptide synthesis (SPPS) is challenging for this class of molecules due to the absence of a C-terminal carboxylic acid for anchoring to the resin.[1][2] This guide provides a comprehensive overview and detailed protocols for the use of 4-(Fmoc-amino)-1-butanol as a strategic building block to generate C-terminal peptide alcohols via Fmoc-based SPPS. We will detail the rationale for selecting the appropriate solid support, protocols for resin loading and peptide elongation, and the final cleavage strategy, providing researchers with a robust framework for producing these valuable compounds.

Introduction: The Strategic Advantage of C-Terminal Peptide Alcohols

Peptides terminating in an alcohol group, rather than the typical carboxylic acid, represent an important class of biomolecules. They are precursors for synthesizing peptide aldehydes, which are potent protease inhibitors, and many peptide alcohols themselves exhibit significant biological properties, such as the antibiotic peptaibols and the somatostatin analogue, octreotide.[1][2][3]

The primary challenge in their synthesis is the initial anchoring step. Conventional SPPS relies on forming an ester or amide bond between the C-terminal carboxyl group of the first amino acid and a functionalized solid support.[4] this compound circumvents this issue by providing a hydroxyl group for attachment to the resin and a protected primary amine for subsequent peptide chain elongation. This approach effectively transforms the synthesis into a manageable and efficient process compatible with standard Fmoc-SPPS workflows.[4]

Core Principle: The this compound Strategy

The methodology involves a three-stage process. First, the this compound is anchored to a suitable solid support via its hydroxyl group. Second, the peptide chain is assembled in the standard C-to-N direction using iterative cycles of Fmoc deprotection and amino acid coupling. Finally, the completed peptide alcohol is cleaved from the resin.

The choice of solid support is critical. Acid-labile resins, particularly 2-chlorotrityl chloride (2-CTC) resin, are highly recommended. The steric hindrance provided by the trityl group helps to prevent common side reactions such as diketopiperazine formation, which can occur at the dipeptide stage, especially with conformationally flexible linkers.[5] Furthermore, 2-CTC resin allows for the cleavage of the final product under mild acidic conditions, which preserves the integrity of acid-sensitive residues in the peptide chain.[6][7]

Workflow Overview

Caption: General workflow for peptide alcohol synthesis.

Detailed Protocols

Materials and Reagents

| Reagent/Material | Recommended Grade/Supplier |

| 2-Chlorotrityl chloride resin (100-200 mesh) | 1.0-1.6 mmol/g substitution |

| This compound | High purity (>98%) |

| Dichloromethane (DCM) | Anhydrous/Peptide synthesis grade |

| N,N-Dimethylformamide (DMF) | Peptide synthesis grade |

| N,N-Diisopropylethylamine (DIPEA) | Peptide synthesis grade |

| Piperidine | Reagent grade |

| Methanol (MeOH) | Anhydrous |

| Trifluoroacetic acid (TFA) | Reagent grade (>99%) |

| Triisopropylsilane (TIS) | Reagent grade (>98%) |

| Fmoc-protected amino acids | Standard side-chain protection |

| Coupling reagents (e.g., HBTU, DIC) | High purity |

Protocol 1: Loading of this compound onto 2-Chlorotrityl Chloride Resin

This protocol is foundational for the entire synthesis. Ensuring complete and efficient loading is key to maximizing the final peptide yield. The hydroxyl group of this compound displaces the chloride on the 2-CTC resin, forming a stable ether linkage.

Rationale: Using a less-than-stoichiometric amount of the amino alcohol relative to the resin's capacity ensures that the loading reaction goes to completion for the reactant, leading to a more defined substitution level. DIPEA acts as a non-nucleophilic base to neutralize the HCl generated during the reaction.[6]

-

Resin Swelling: Place the 2-chlorotrityl chloride resin (1.0 eq) in a reaction vessel. Add anhydrous DCM (10-15 mL per gram of resin) and allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.[8][9]

-

Reagent Preparation: In a separate flask, dissolve this compound (0.8 eq relative to resin capacity) in anhydrous DCM. Add DIPEA (2.0 eq relative to the amino alcohol).

-

Loading Reaction: Drain the DCM from the swollen resin. Immediately add the solution of this compound and DIPEA to the resin.

-

Incubation: Agitate the mixture at room temperature for 2-4 hours. The reaction can be monitored for completion by taking a small aliquot of the resin, cleaving with a mild acid, and analyzing the supernatant for the presence of unreacted amino alcohol.

-

Capping Unreacted Sites: After the coupling reaction, it is crucial to cap any remaining active chlorotrityl sites to prevent side reactions during peptide synthesis. Add anhydrous methanol (0.8 mL per gram of resin) to the reaction vessel and agitate for 30 minutes.[8]

-

Washing: Drain the reaction mixture and wash the resin extensively. A typical washing sequence is:

-

DCM (3x)

-

DMF (3x)

-

Methanol (3x)

-

-

Drying and Substitution Determination: Dry the resin under high vacuum. The loading efficiency can be determined spectrophotometrically by cleaving the Fmoc group from a small, weighed amount of resin with a known volume of 20% piperidine in DMF and measuring the absorbance of the fulvene-piperidine adduct at ~301 nm.[10]

Caption: Attachment of this compound to 2-CTC resin.

Protocol 2: Peptide Chain Elongation

Once the this compound is successfully loaded, the peptide chain is built using standard Fmoc-SPPS cycles. Each cycle consists of two main steps: Fmoc deprotection and coupling of the next Fmoc-protected amino acid.

-

Resin Preparation: Swell the loaded resin in DMF (10-15 mL per gram) for 30-60 minutes.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 5 minutes, drain, and repeat with a fresh portion of the deprotection solution for 15 minutes.[4]

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. A positive Kaiser test (deep blue beads) should confirm the presence of a free primary amine.[11]

-

-

Amino Acid Coupling:

-

In a separate vial, pre-activate the next Fmoc-amino acid (3-5 eq) using a suitable coupling agent (e.g., HBTU, 3-5 eq) and a base (e.g., DIPEA, 6-10 eq) in DMF for 2-5 minutes.[11]

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate at room temperature for 1-2 hours.

-

Monitor the coupling reaction for completion using a Kaiser test (negative result: colorless/yellow beads).[11] If the coupling is incomplete, the step can be repeated ("double coupling").

-

-

Washing: Wash the resin with DMF (3x) and DCM (3x) to prepare for the next cycle.

-

Repeat: Repeat steps 2-4 until the desired peptide sequence is assembled.

Protocol 3: Cleavage and Deprotection

The final step is to cleave the peptide alcohol from the resin and simultaneously remove the acid-labile side-chain protecting groups.

Rationale: A cleavage cocktail containing TFA is used to break the acid-labile ether bond to the resin. Scavengers are critical to quench the highly reactive carbocations (e.g., t-butyl, trityl) that are released from the protecting groups and the resin, which could otherwise modify sensitive amino acid residues like tryptophan, methionine, or cysteine.[10]

-

Final Fmoc Deprotection: Before cleavage, ensure the N-terminal Fmoc group is removed from the final amino acid using the standard piperidine/DMF procedure.[12][13]

-

Resin Preparation: Wash the peptidyl-resin thoroughly with DCM (3x) and dry it under a high vacuum for at least 1 hour.[10][12]

-

Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A standard and effective mixture is Reagent B or a variation thereof:

-

TFA / Phenol / Water / TIS (88:5:5:2, v/v/v/v)

-

Caution: Handle TFA in a chemical fume hood with appropriate personal protective equipment.

-

-

Cleavage Reaction:

-

Add the cleavage cocktail to the dried resin (10 mL per gram of resin).

-

Agitate the mixture at room temperature for 2-4 hours.

-

-

Peptide Precipitation and Isolation:

-

Filter the resin and collect the filtrate into a centrifuge tube containing cold diethyl ether (at least 10 times the volume of the filtrate).

-

A white precipitate of the crude peptide should form. Place the tube at -20°C for at least 30 minutes to maximize precipitation.

-

Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers.

-

-

Drying: Dry the crude peptide pellet under vacuum. The product can then be purified by reverse-phase HPLC.

Troubleshooting and Key Considerations

-

Low Loading Efficiency: Ensure all reagents and solvents, especially DCM, are anhydrous when working with 2-CTC resin, as the resin is sensitive to moisture.[14] If loading remains low, consider increasing the reaction time or using a slight excess of the amino alcohol.[15]

-

Incomplete Coupling: For "difficult" couplings (e.g., sterically hindered amino acids), consider using more potent coupling reagents like HATU or extending the coupling time.

-

Side Reactions during Cleavage: Always use a fresh cleavage cocktail with appropriate scavengers. The choice of scavengers depends on the peptide sequence. For peptides containing arginine, tryptophan, methionine, and cysteine, a comprehensive cocktail is essential.[16]

Conclusion

The use of this compound provides a reliable and efficient pathway for the synthesis of C-terminal peptide alcohols using standard Fmoc-SPPS instrumentation and methodologies. By selecting the highly acid-labile 2-chlorotrityl chloride resin, researchers can minimize common side reactions and ensure high yields of the desired product. The protocols outlined in this guide offer a validated starting point for scientists and drug development professionals aiming to explore this important class of modified peptides.

References

- 1. Synthesis of peptide alcohols on the basis of an O-N acyl-transfer reaction. | Semantic Scholar [semanticscholar.org]

- 2. WO2011000848A1 - Solid phase peptide synthesis of peptide alcohols - Google Patents [patents.google.com]

- 3. Methods and Approaches for the Solid-Phase Synthesis of Peptide Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 5. chempep.com [chempep.com]

- 6. ks3-cn-beijing.ksyun.com [ks3-cn-beijing.ksyun.com]

- 7. researchgate.net [researchgate.net]

- 8. peptideweb.com [peptideweb.com]

- 9. chem.uci.edu [chem.uci.edu]

- 10. merckmillipore.com [merckmillipore.com]

- 11. benchchem.com [benchchem.com]

- 12. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 13. peptide.com [peptide.com]

- 14. Peptide Resin Loading Protocols [sigmaaldrich.com]

- 15. researchgate.net [researchgate.net]

- 16. scribd.com [scribd.com]

Application Notes and Protocols for the Fmoc Deprotection of 4-(Fmoc-amino)-1-butanol

For: Researchers, scientists, and drug development professionals.

Introduction: Navigating the Nuances of Fmoc Deprotection in a Bifunctional Molecule

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a cornerstone of modern chemical synthesis, particularly in solid-phase peptide synthesis (SPPS), due to its facile removal under mild basic conditions.[1][2] This attribute provides a crucial orthogonality with acid-labile side-chain protecting groups.[2][3] The deprotection of Fmoc-protected amines is a well-established process, however, the presence of additional functional groups, as in the case of 4-(Fmoc-amino)-1-butanol, necessitates a careful consideration of reaction conditions to ensure high-yield and high-purity of the desired product, 4-amino-1-butanol. This amino alcohol is a valuable building block in the synthesis of various pharmaceuticals and biodegradable polymers for applications like gene delivery.[4][5]

This technical guide provides a comprehensive examination of the Fmoc deprotection of this compound. It delves into the underlying chemical mechanism, presents a comparative analysis of various deprotection protocols, offers a detailed step-by-step experimental procedure, and provides troubleshooting guidance to address common challenges.

The Chemical Mechanism of Fmoc Deprotection

The removal of the Fmoc group is a base-catalyzed β-elimination reaction.[1] The process can be dissected into three key steps:

-

Proton Abstraction: A base, most commonly a secondary amine such as piperidine, abstracts the acidic proton from the C9 position of the fluorene ring system.[1][6] The acidity of this proton is a direct consequence of the electron-withdrawing nature of the fluorene moiety.[2][7]

-

β-Elimination: The resulting carbanion intermediate is stabilized by the aromatic fluorene system. This intermediate is unstable and rapidly undergoes an elimination reaction, leading to the cleavage of the C-O bond. This step liberates the free amine of 4-amino-1-butanol, carbon dioxide, and the highly reactive dibenzofulvene (DBF) intermediate.[1][6]

-

Dibenzofulvene (DBF) Adduct Formation: The electrophilic DBF molecule is immediately trapped by the excess amine base present in the reaction mixture.[1][6] This scavenging step is critical as it prevents DBF from reacting with the newly deprotected amino group, which would otherwise lead to a chain-terminating side reaction.[1]

Caption: Mechanism of Fmoc deprotection.

Comparative Analysis of Deprotection Protocols

While the standard protocol for Fmoc deprotection in solid-phase peptide synthesis often involves 20% piperidine in N,N-dimethylformamide (DMF), solution-phase deprotections and the presence of a hydroxyl group in the substrate allow for a broader range of conditions.[8][9][10] The choice of base, solvent, concentration, and reaction time can significantly impact the reaction's efficiency and the purity of the final product.

| Protocol | Base/Reagent | Solvent | Concentration | Typical Time | Key Considerations |